molecular formula C20H23N7O2 B2820076 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one CAS No. 1795089-30-3

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one

Cat. No.: B2820076
CAS No.: 1795089-30-3
M. Wt: 393.451
InChI Key: XQNYOKOONVWJCC-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-triazole-substituted pyrimidine core, a piperazine linker, and an m-tolyloxy-propanone moiety. The triazole-pyrimidine fragment is a pharmacophore commonly associated with antifungal and kinase-inhibitory activity . The piperazine group enhances solubility and facilitates interactions with biological targets via hydrogen bonding, while the m-tolyloxy-propanone side chain may contribute to lipophilicity and membrane permeability.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-15-4-3-5-17(10-15)29-16(2)20(28)26-8-6-25(7-9-26)18-11-19(23-13-22-18)27-14-21-12-24-27/h3-5,10-14,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYOKOONVWJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

    Synthesis of the pyrimidine ring: This often involves the condensation of appropriate amines with carbonyl compounds.

    Coupling of the triazole and pyrimidine rings: This step may involve nucleophilic substitution reactions.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution or reductive amination.

    Final coupling with the m-tolyloxy group: This step might involve etherification or esterification reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

    Hydrolysis: The ester or ether linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

    Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole and pyrimidine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole and pyrimidine rings are known to bind to various biological targets, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, synthetic routes, and biological activities.

Structural Analogues with Triazole-Pyrimidine Motifs

Compound 5b7 ():

  • Structure : (Z)-1-(6-(m-tolyloxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime.
  • Key Differences: Replaces the piperazine-propanone moiety with a pyridine-oxime group.
  • Activity : Exhibits fungicidal properties with an 85% yield in synthesis and confirmed stability via NMR .
  • Significance : Highlights the importance of the triazole-pyrimidine core in antifungal activity.

Itraconazole Analog ():

  • Structure : A complex triazole-dioxolane-piperazine derivative.
  • Key Differences: Incorporates dichlorophenyl and dioxolane groups instead of pyrimidine and m-tolyloxy-propanone.
  • Activity : Used as a reference antifungal agent (USP Itraconazole RS), emphasizing the role of triazole-piperazine hybrids in clinical applications .

Piperazine-Linked Derivatives

Compound MK69 ():

  • Structure : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.
  • Key Differences : Substitutes the pyrimidine-triazole unit with a pyrazole group and lacks the m-tolyloxy side chain.
  • Synthesis : Achieved via coupling of arylpiperazine with carboxylic acid derivatives (93% yield) .
  • Relevance : Demonstrates the versatility of piperazine linkers in drug design.

Compound MK70 ():

  • Structure : 1-(4-(4-nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one.
  • Key Differences : Features a nitroaryl group and thiophene instead of triazole-pyrimidine and m-tolyloxy.

Data Tables: Comparative Analysis

Key Research Findings

  • Triazole-Pyrimidine Hybrids : The triazole-pyrimidine core is critical for antifungal activity, as seen in 5b7 and itraconazole derivatives .
  • Piperazine Linkers : Enhance pharmacokinetic properties by improving solubility and target binding. MK69’s high yield (93%) underscores efficient synthetic routes for piperazine-based compounds .

Q & A

Q. How can researchers correlate the compound’s solid-state properties with formulation stability?

  • Methodology :
  • Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles.
  • Powder X-ray Diffraction (PXRD) : Monitor crystallinity changes under stress conditions (e.g., humidity).
  • Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity and its impact on shelf life .

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